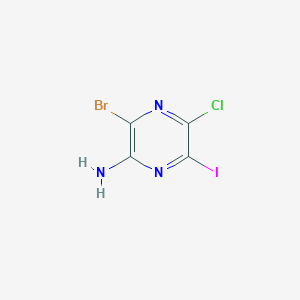
3-Bromo-5-chloro-6-iodopyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-chloro-6-iodopyrazin-2-amine: is a heterocyclic organic compound belonging to the pyrazine family. It is characterized by the presence of bromine, chlorine, and iodine atoms attached to a pyrazine ring. This compound has a molecular formula of C4H2BrClIN3 and a molecular weight of 334.34 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-6-iodopyrazin-2-amine typically involves multi-step reactions starting from pyrazine derivatives. One common method involves the halogenation of pyrazine intermediates using reagents such as bromine, chlorine, and iodine under controlled conditions. For example, a regioselective reaction can be carried out using lithium iodide and Selectfluor in N,N-dimethylformamide (DMF) at 15°C for 3 hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-5-chloro-6-iodopyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are used to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium tert-butoxide, and palladium catalysts are commonly used.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are employed.
Coupling Reactions: Boron reagents, palladium catalysts, and bases like potassium carbonate are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, alkoxy, or amino derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Bromo-5-chloro-6-iodopyrazin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of halogenated pyrazines on biological systems. It may serve as a precursor for the development of bioactive molecules .
Medicine: In medicinal chemistry, this compound can be explored for its potential pharmacological properties. It may be used in the design and synthesis of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-chloro-6-iodopyrazin-2-amine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms can influence the compound’s binding affinity and selectivity towards these targets. For example, in medicinal chemistry, the compound may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects .
Comparación Con Compuestos Similares
- 3-Chloro-5-iodopyrazin-2-amine
- 3-Iodo-2,5-dimethylpyrazine
- 2-Iodo-5-methylpyrazine
- 2-Iodo-3,5-dimethylpyrazine
Comparison: Compared to these similar compounds, 3-Bromo-5-chloro-6-iodopyrazin-2-amine is unique due to the presence of three different halogen atoms on the pyrazine ring. This unique halogenation pattern can result in distinct chemical reactivity and biological activity. The combination of bromine, chlorine, and iodine atoms can enhance the compound’s versatility in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C4H2BrClIN3 |
|---|---|
Peso molecular |
334.34 g/mol |
Nombre IUPAC |
3-bromo-5-chloro-6-iodopyrazin-2-amine |
InChI |
InChI=1S/C4H2BrClIN3/c5-1-4(8)10-3(7)2(6)9-1/h(H2,8,10) |
Clave InChI |
UAMOIDQYUMMRQG-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(N=C(C(=N1)I)Cl)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13081599.png)

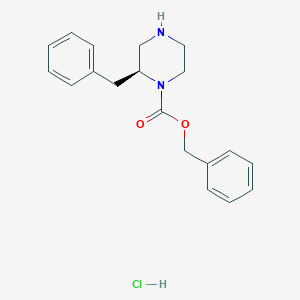
![3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13081613.png)
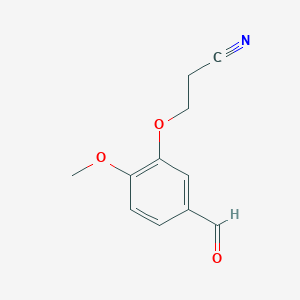
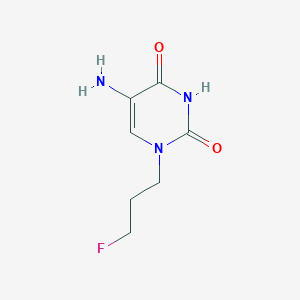
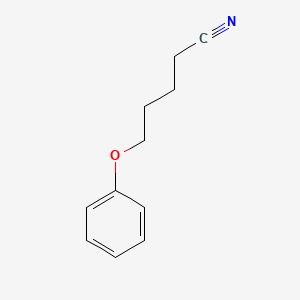
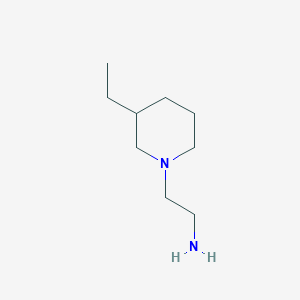
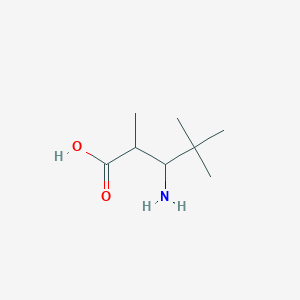
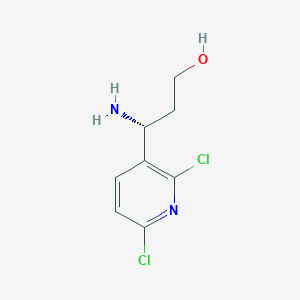
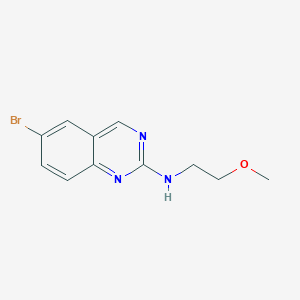
![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,3-[(bocamino)-,methylester,(1R,2R,3R,4S)](/img/structure/B13081672.png)


